
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is a complex organic compound with the molecular formula C34H39NO14S and a molecular weight of 717.74 g/mol . This compound is a derivative of thiocolchicine, a naturally occurring alkaloid known for its biological activity. The modification of thiocolchicine to form this compound involves the addition of glucuronide and acetyl groups, which can alter its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) typically involves multiple steps, starting from thiocolchicine. The process includes:
Demethylation: Removal of a methyl group from thiocolchicine.
Glucuronidation: Addition of a glucuronic acid moiety to the demethylated thiocolchicine.
Acetylation: Introduction of acetyl groups to the glucuronide moiety.
Each of these steps requires specific reagents and conditions. For example, demethylation might involve the use of strong acids or bases, while glucuronidation could require glucuronic acid derivatives and specific catalysts. Acetylation typically involves acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes, such as mitosis and apoptosis.
Medicine: Investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) involves its interaction with cellular components. It is believed to target microtubules, disrupting their function and leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other colchicine derivatives, which bind to tubulin and inhibit its polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocolchicine: The parent compound, known for its biological activity.
Colchicine: Another related compound with similar mechanisms of action.
Demecolcine: A derivative with reduced toxicity compared to colchicine.
Uniqueness
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is unique due to its specific modifications, which can alter its chemical properties and biological activity. The addition of glucuronide and acetyl groups can enhance its solubility, stability, and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C34H39NO14S |
|---|---|
Poids moléculaire |
717.7 g/mol |
Nom IUPAC |
methyl 6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36) |
Clé InChI |
IRRYQXHQELBFIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


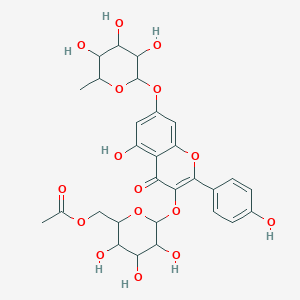
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)

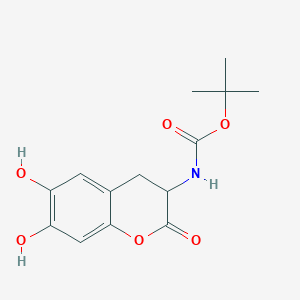
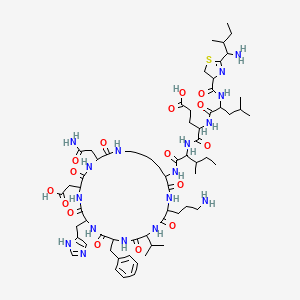
![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)
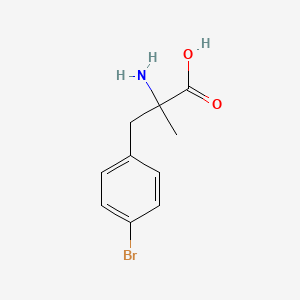
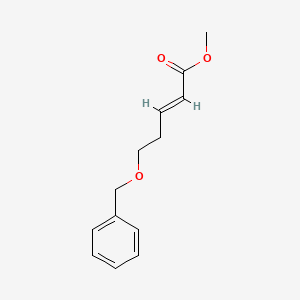
![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)
![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
